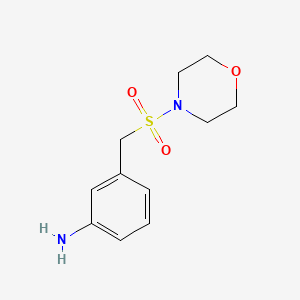

3-((Morpholinosulfonyl)methyl)aniline

Vue d'ensemble

Description

“3-((Morpholinosulfonyl)methyl)aniline” is a chemical compound with the molecular formula C11H16N2O3S . It’s also known by other names such as “3-(Morpholinosulfonyl)aniline” and "3-(morpholin-4-ylsulfonyl)aniline" .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a morpholinosulfonyl group attached to an aniline group . The average mass of the molecule is 242.295 Da, and the monoisotopic mass is 242.072510 Da .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 242.30 g/mol . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, and Topological Polar Surface Area can also be computed .

Applications De Recherche Scientifique

Morpholine Derivatives in Pharmacology and Organic Synthesis

Pharmacological Applications

Morpholine and its derivatives have been extensively studied for their broad spectrum of pharmacological activities. They are recognized for their potential in medicinal chemistry, showcasing efficacy in various therapeutic areas. Morpholine analogues have been synthesized to explore their activities as potent pharmacophores, demonstrating significant interest in developing novel therapeutic agents (Al-Ghorbani Mohammed et al., 2015; M. Asif & M. Imran, 2019).

Organic Synthesis

In the context of organic synthesis, morpholine derivatives are pivotal in the development of chemosensors, pharmaceuticals, and other organic compounds. The versatility of the morpholine ring, especially when integrated with sulfonamide groups, can lead to novel chemical entities with enhanced reactivity and selectivity. The presence of the morpholinosulfonyl group in compounds can significantly alter their physicochemical properties, potentially leading to new applications in catalysis, material science, and as intermediates in the synthesis of complex molecules (P. Roy, 2021).

Aniline Derivatives in Chemical Synthesis and Environmental Science

Chemical Synthesis

Aniline derivatives serve as key intermediates in the synthesis of dyes, pharmaceuticals, and polymers. The functionalization of aniline compounds, such as "3-((Morpholinosulfonyl)methyl)aniline," can lead to the development of novel materials with specific optical, electronic, and mechanical properties. These derivatives are crucial for advancing research in materials science, offering pathways to new functional materials with potential applications in electronics, photonics, and nanotechnology (E. Vessally et al., 2017).

Environmental Impacts

The study and understanding of aniline derivatives also encompass their environmental fate and impacts. Research into the toxicity, biodegradability, and environmental persistence of these compounds is essential for assessing their ecological risks. This knowledge informs the development of safer chemicals and contributes to the field of green chemistry, aiming to minimize the environmental footprint of chemical processes and products (Sujin Kim & Kyungho Choi, 2014).

Mécanisme D'action

Target of Action

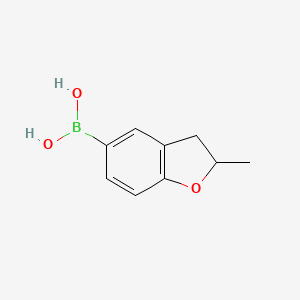

Similar compounds have been used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

It’s worth noting that sulfonamide derivatives, which this compound is a part of, have been known to exhibit antimicrobial and antitumor activities by inhibiting dihydrofolate reductase (dhfr) .

Biochemical Pathways

Sulfonamides are known to inhibit the enzyme dihydrofolate reductase (dhfr), which plays a crucial role in the biosynthesis of purine nucleotides, thymidine, and several amino acids .

Pharmacokinetics

The compound has a predicted boiling point of 4566±550 °C and a density of 1360±006 g/cm3 . It’s also noted that the compound should be stored at 2-8°C .

Result of Action

As a sulfonamide derivative, it may exhibit antimicrobial and antitumor activities .

Action Environment

It’s worth noting that the compound should be stored at 2-8°c, suggesting that temperature could potentially influence its stability .

Analyse Biochimique

Biochemical Properties

3-((Morpholinosulfonyl)methyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme CD163, which is a cell surface receptor. The compound inhibits the interaction between the porcine reproductive and respiratory syndrome virus (PRRSV) glycoprotein and the CD163 receptor, thereby preventing the infection of pig cells . This interaction highlights the potential of this compound in antiviral therapies.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by inhibiting the interaction between PRRSV and the CD163 receptor, which is crucial for the virus’s entry into the cells . This inhibition affects cell signaling pathways and gene expression, leading to a reduction in viral replication and infection. Additionally, the compound’s impact on cellular metabolism is evident from its ability to alter the metabolic flux and metabolite levels within the cells.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound binds to the CD163 receptor, inhibiting its interaction with the PRRSV glycoprotein . This binding prevents the virus from entering the cells, thereby inhibiting viral replication. Additionally, this compound may also influence enzyme activity, either by inhibition or activation, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as temperatures between 2-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving pigs, the compound has shown dose-dependent inhibition of PRRSV infection . Higher doses of the compound result in more significant inhibition of viral replication, while lower doses have a reduced effect. It is essential to determine the optimal dosage that provides maximum therapeutic benefits without causing toxic or adverse effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific cellular compartments influence its overall effectiveness. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within these compartments influences its interactions with biomolecules and its overall effectiveness in inhibiting viral replication and other cellular processes.

Propriétés

IUPAC Name |

3-(morpholin-4-ylsulfonylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3S/c12-11-3-1-2-10(8-11)9-17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHWNPMPPDIHZJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)CC2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[(2-methylphenyl)methyl]propanamide](/img/structure/B1420278.png)

![1-[(4-Chloro-3-nitrophenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1420286.png)

![3-{[2-(Difluoromethoxy)phenyl]methoxy}benzoic acid](/img/structure/B1420287.png)

![2-[(2,4-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420288.png)

![2-[(2,5-Difluorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B1420289.png)

![Methyl({[3-(propan-2-yloxy)phenyl]methyl})amine](/img/structure/B1420294.png)